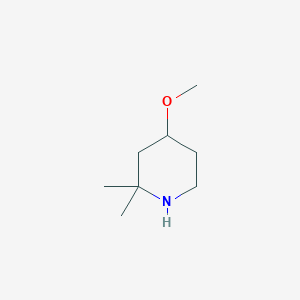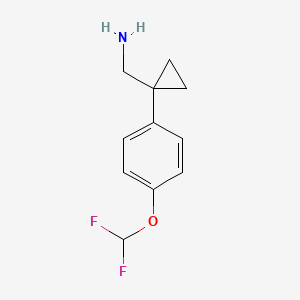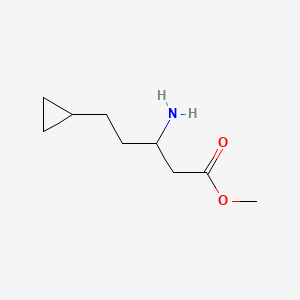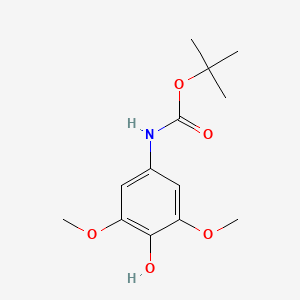
3-Chloro-5-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the third position and a methoxy group at the fifth position on the quinoline ring.
Méthodes De Préparation
The synthesis of 3-Chloro-5-methoxyquinoline typically involves several steps, starting from readily available precursors. One common method involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating greener and more sustainable chemical processes .
Analyse Des Réactions Chimiques
3-Chloro-5-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Chloro-5-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-methoxyquinoline involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins. This inhibition leads to the reactivation of tumor suppressor genes, thereby exerting anticancer effects . The pathways involved include the disruption of histone methylation and subsequent changes in gene expression.
Comparaison Avec Des Composés Similaires
3-Chloro-5-methoxyquinoline can be compared with other quinoline derivatives, such as:
- 2-Chloroquinoline
- 5-Methoxyquinoline
- 3-Bromo-5-methoxyquinoline
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H8ClNO |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
3-chloro-5-methoxyquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3 |
Clé InChI |
DIFBGMJWKXEZMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-1-(Imidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B13537276.png)
![2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13537279.png)
![2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13537296.png)



![1-{3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanaminedihydrochloride](/img/structure/B13537311.png)




